Cas no 1820640-75-2 (4-Aminopiperidine-1-sulfonamide hydrochloride)

4-Aminopiperidine-1-sulfonamide hydrochloride is a synthetic organic compound featuring both a piperidine core and a sulfonamide functional group. The presence of the primary amine at the 4-position enhances its reactivity, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The sulfonamide moiety contributes to its potential as a precursor for biologically active molecules, particularly in the development of enzyme inhibitors or receptor modulators. The hydrochloride salt form improves stability and solubility, facilitating handling and storage. This compound is particularly valuable in medicinal chemistry for structure-activity relationship (SAR) studies due to its well-defined stereochemistry and functional group diversity. Its purity and consistent quality are critical for reproducible research applications.
4-Aminopiperidine-1-sulfonamide hydrochloride structure
1820640-75-2 structure
商品名:4-Aminopiperidine-1-sulfonamide hydrochloride
CAS番号:1820640-75-2
MF:C5H14ClN3O2S
メガワット:215.701558589935
MDL:MFCD28369757
CID:4619111
PubChem ID:91623604

4-Aminopiperidine-1-sulfonamide hydrochloride 化学的及び物理的性質

名前と識別子

    • 4-aminopiperidine-1-sulfonamide hydrochloride
    • 4-aminopiperidine-1-sulfonamide;hydrochloride
    • AT23000
    • 4-AMINOPIPERIDINE-1-SULFONAMIDE HCL
    • Z2630876279
    • 4-Aminopiperidine-1-sulfonamide hydrochloride
    • MDL: MFCD28369757
    • インチ: 1S/C5H13N3O2S.ClH/c6-5-1-3-8(4-2-5)11(7,9)10;/h5H,1-4,6H2,(H2,7,9,10);1H
    • InChIKey: PUUKLWFEDZRWSJ-UHFFFAOYSA-N
    • ほほえんだ: Cl.S(N)(N1CCC(CC1)N)(=O)=O

計算された属性

  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 212
  • トポロジー分子極性表面積: 97.8

4-Aminopiperidine-1-sulfonamide hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1144660-250mg
4-Aminopiperidine-1-sulfonamide hydrochloride
1820640-75-2 97%
250mg
¥4950 2023-04-15
TRC
A249556-1000mg
4-Aminopiperidine-1-sulfonamide Hydrochloride
1820640-75-2
1g
$ 1499.00 2023-04-19
Enamine
EN300-310398-10.0g
4-aminopiperidine-1-sulfonamide hydrochloride
1820640-75-2 95.0%
10.0g
$4421.0 2025-03-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1144660-100mg
4-Aminopiperidine-1-sulfonamide hydrochloride
1820640-75-2 97%
100mg
¥3207 2023-04-15
A2B Chem LLC
AW02102-1g
4-Aminopiperidine-1-sulfonamide hydrochloride
1820640-75-2 95%
1g
$1119.00 2024-04-20
1PlusChem
1P01B7RQ-5g
4-Aminopiperidine-1-sulfonamide hydrochloride
1820640-75-2 95%
5g
$3348.00 2025-03-19
1PlusChem
1P01B7RQ-500mg
4-Aminopiperidine-1-sulfonamide hydrochloride
1820640-75-2 95%
500mg
$928.00 2025-03-19
A2B Chem LLC
AW02102-100mg
4-Aminopiperidine-1-sulfonamide hydrochloride
1820640-75-2 95%
100mg
$409.00 2024-04-20
Enamine
EN300-310398-0.25g
4-aminopiperidine-1-sulfonamide hydrochloride
1820640-75-2 95.0%
0.25g
$509.0 2025-03-19
Enamine
EN300-310398-1.0g
4-aminopiperidine-1-sulfonamide hydrochloride
1820640-75-2 95.0%
1.0g
$1029.0 2025-03-19

4-Aminopiperidine-1-sulfonamide hydrochloride 関連文献

4-Aminopiperidine-1-sulfonamide hydrochlorideに関する追加情報

4-Aminopiperidine-1-sulfonamide Hydrochloride (CAS No. 1820640-75-2): A Comprehensive Overview

4-Aminopiperidine-1-sulfonamide hydrochloride (CAS No. 1820640-75-2) is a specialized sulfonamide derivative with significant potential in pharmaceutical and chemical research. This compound, featuring a piperidine backbone and a sulfonamide functional group, has garnered attention due to its unique structural properties and broad applicability. Researchers and industry professionals are increasingly exploring its role in drug discovery, particularly in the development of enzyme inhibitors and receptor modulators.

The molecular structure of 4-aminopiperidine-1-sulfonamide hydrochloride combines a primary amine group with a sulfonamide moiety, making it a versatile intermediate in organic synthesis. Its hydrochloride salt form enhances solubility, which is crucial for applications in aqueous systems. Recent studies highlight its utility in designing small-molecule therapeutics, especially in targeting neurological disorders and metabolic diseases, aligning with current trends in precision medicine.

One of the most searched questions about 4-aminopiperidine-1-sulfonamide HCl relates to its synthetic pathways. The compound is typically synthesized via nucleophilic substitution reactions, where piperidine derivatives are functionalized with sulfonamide groups. Optimizing these reactions for higher yields and purity is a key focus in modern process chemistry. Additionally, its stability under physiological conditions makes it a candidate for prodrug development, a hot topic in pharmaceutical innovation.

In the context of green chemistry, researchers are investigating eco-friendly methods to produce 4-aminopiperidine-1-sulfonamide hydrochloride. Techniques such as catalytic amination and solvent-free synthesis are gaining traction, addressing the demand for sustainable chemical processes. This aligns with global initiatives to reduce the environmental footprint of fine chemical manufacturing.

The pharmacokinetic properties of 4-aminopiperidine-1-sulfonamide HCl are another area of interest. Its bioavailability and blood-brain barrier permeability are under scrutiny for potential applications in CNS-targeted therapies. With the rise of AI-driven drug discovery, computational models are being used to predict its interactions with biological targets, accelerating the identification of novel therapeutic uses.

Market analysts note growing demand for high-purity 4-aminopiperidine-1-sulfonamide hydrochloride, driven by expanding contract research organizations (CROs) and biotech startups. Custom synthesis services offering this compound with GMP-grade standards are particularly sought after, reflecting industry shifts toward specialty chemicals for niche applications.

From a regulatory perspective, 4-aminopiperidine-1-sulfonamide hydrochloride is classified as a non-hazardous research chemical when handled according to standard safety protocols. Proper storage conditions (e.g., desiccated, room temperature) and handling procedures are emphasized in technical datasheets to ensure user safety and compound integrity.

Emerging applications include its use as a building block for metal-organic frameworks (MOFs) in materials science, where its dual functional groups enable precise structural tuning. This intersects with trends in nanotechnology and smart materials, showcasing the compound’s interdisciplinary relevance.

In summary, 4-aminopiperidine-1-sulfonamide hydrochloride (CAS No. 1820640-75-2) represents a multifaceted tool for researchers exploring drug design, catalysis, and advanced materials. Its evolving applications underscore the importance of tailored chemical solutions in addressing contemporary scientific challenges.

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